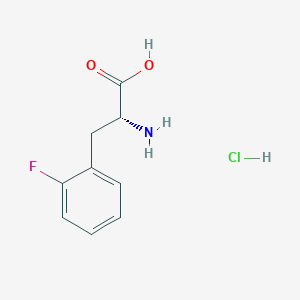

(R)-2-Chloro-β-hydroxybenzenepropanoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-Chloro-β-hydroxybenzenepropanoic Acid is a chiral compound with potential applications in organic synthesis and pharmaceuticals. Its unique structure allows for diverse chemical reactions and properties, serving as a building block for various synthetic applications.

Synthesis Analysis

The asymmetric hydrogenation of highly functionalized carbonyl derivatives using chiral ruthenium complexes has been utilized in the synthesis of similar compounds, suggesting a possible route for synthesizing (R)-2-Chloro-β-hydroxybenzenepropanoic Acid (A. Girard et al., 1996).

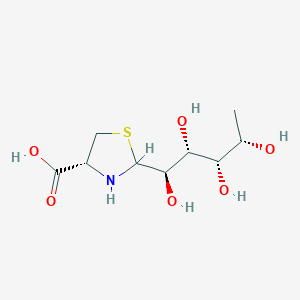

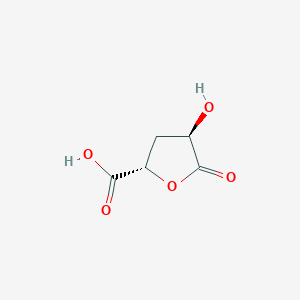

Molecular Structure Analysis

The molecular structure of (R)-2-Chloro-β-hydroxybenzenepropanoic Acid, like its analogs, can be characterized using various spectroscopic methods. Studies on similar compounds have employed NMR and X-ray crystallography for structural determination, highlighting the importance of these techniques in analyzing the compound's structure (T. Baul et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of (R)-2-Chloro-β-hydroxybenzenepropanoic Acid involves several transformations, including esterification and reaction with nitroarenes. These reactions are indicative of the compound's versatility in synthetic chemistry (B. Trofimov et al., 2009).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure significantly impact the compound's application in synthesis. The melting point, in particular, provides insights into its stability and purity. Co-crystallization studies with other pharmaceutical compounds have been conducted to enhance the physical properties of similar compounds (A. Lemmerer et al., 2010).

Chemical Properties Analysis

The chemical properties of (R)-2-Chloro-β-hydroxybenzenepropanoic Acid, such as acidity, reactivity towards nucleophiles, and electrophiles, are crucial for its applications. Studies have shown that the presence of chloro and hydroxy groups significantly affects the compound's reactivity, enabling selective transformations (M. Ochiai et al., 2005).

Scientific Research Applications

UV-Absorption and Light Permeating Ability :

- A study synthesized a compound from 4-hydroxybenzenepropanoic acid methyl ester, indicating its potential as a new and good ultraviolet absorber (Hu Xiao-bo, 2006).

Role in Tautomerism and Solvatochromism :

- Arylhydrazones of β-diketones, including a compound synthesized from 2-hydroxybenzenesulfonic acid, have been characterized for their UV–VIS spectra, showcasing their tautomerism and solvatochromism properties (W. Kuźnik et al., 2012).

Synthesis of α-Hydroxycarbonsäuren and 1-Amino-2-alkoholen :

- Research demonstrates the hydrolysis and hydrogenation of (R)-Cyanhydrins to α-Hydroxycarbonsauren and 1- Amino-2-alkoholen, highlighting a method to synthesize (R)-α-hydroxy carboxylic acids (T. Ziegler et al., 1990).

Syntheses in Pharmaceutical Compounds :

- The synthesis of methyl p-chloro-3-hydroxytyrosinates has been achieved from 3-chloro-4-hydroxybenzoic acid, underlining its significance in pharmaceutical compound development (A. Girard et al., 1996).

Metal-Free α-Hydroxylation :

- A study developed a direct metal-free α-hydroxylation of α-unsubstituted β-oxoesters and β-oxoamides using m-chloroperbenzoic acid, facilitating access to α-hydroxy-β-dicarbonyl moieties, crucial in the synthesis of biological targets (H. Asahara & N. Nishiwaki, 2014).

properties

| { "Design of the Synthesis Pathway": "The synthesis of (R)-2-Chloro-β-hydroxybenzenepropanoic Acid can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product. The key steps in the synthesis pathway include the protection of the hydroxyl group, the introduction of the chloro substituent, and the formation of the chiral center at the β-carbon of the propanoic acid moiety.", "Starting Materials": ["Phenol", "Ethyl chloroacetate", "Sodium hydroxide", "Hydrochloric acid", "Sodium borohydride", "Sodium cyanoborohydride", "Lithium aluminum hydride", "Diethyl ether", "Methanol", "Acetic acid", "Sodium bicarbonate", "Sodium chloride"], "Reaction": ["1. Phenol is protected with ethyl chloroacetate in the presence of sodium hydroxide to form ethyl 2-(phenoxymethyl)acetoacetate.", "2. Ethyl 2-(phenoxymethyl)acetoacetate is treated with hydrochloric acid to remove the protecting group and form 2-(phenoxymethyl)acetoacetic acid.", "3. 2-(Phenoxymethyl)acetoacetic acid is treated with thionyl chloride to form 2-chloro-2-(phenoxymethyl)acetic acid.", "4. 2-Chloro-2-(phenoxymethyl)acetic acid is reduced with sodium borohydride to form (R)-2-Chloro-β-hydroxyphenylacetic acid.", "5. (R)-2-Chloro-β-hydroxyphenylacetic acid is treated with lithium aluminum hydride to reduce the carboxylic acid group to an alcohol.", "6. The resulting alcohol is treated with methanol and hydrochloric acid to form the methyl ester.", "7. The methyl ester is reduced with sodium cyanoborohydride to form (R)-2-Chloro-β-hydroxybenzyl alcohol.", "8. (R)-2-Chloro-β-hydroxybenzyl alcohol is oxidized with sodium chlorite in acetic acid to form (R)-2-Chloro-β-hydroxybenzaldehyde.", "9. (R)-2-Chloro-β-hydroxybenzaldehyde is oxidized with sodium chlorite in acetic acid to form (R)-2-Chloro-β-hydroxybenzoic acid."] } | |

CAS RN |

40620-53-9 |

Product Name |

(R)-2-Chloro-β-hydroxybenzenepropanoic Acid |

Molecular Formula |

C₉H₉ClO₃ |

Molecular Weight |

200.62 |

synonyms |

(R)-3-(2-Chlorophenyl)-3-hydroxypropanoic Acid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.